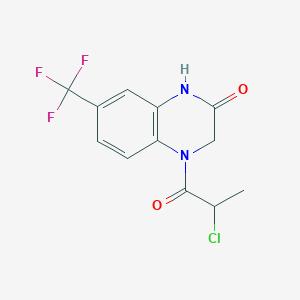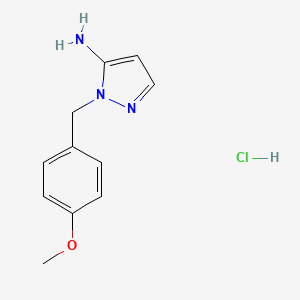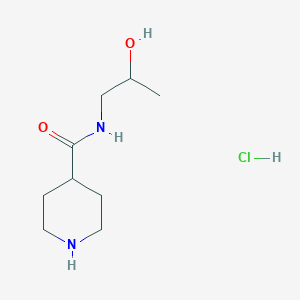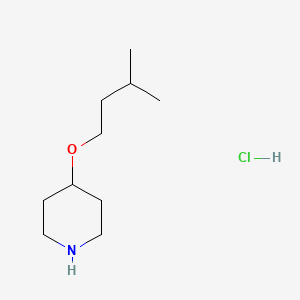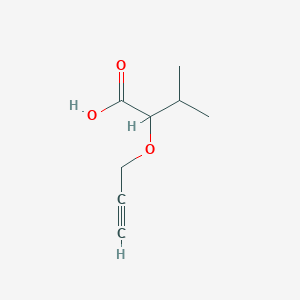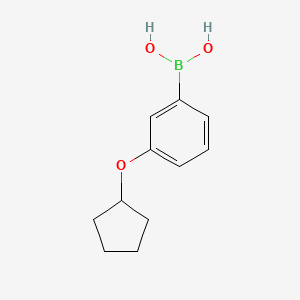![molecular formula C12H14F3NO B1454070 N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine CAS No. 1455998-47-6](/img/structure/B1454070.png)
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine
Vue d'ensemble
Description
“N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with a trifluoromethoxy group are finding increased utility as a substituent in bioactives2.
Synthesis Analysis
The synthesis of compounds with a trifluoromethoxy group can be challenging. One method involves the direct O- and N-trifluoromethylation of alcohols, phenols, amines, anilines, and pyridines under mild conditions. However, this method requires the in situ preparation by photochemical decomposition of the corresponding 2-(trifluoromethoxy)biphenylyl-2’-diazonium salts at -100 °C2.Molecular Structure Analysis
The molecular structure of “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine” is not readily available. However, the molecular formula of a similar compound, “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine”, is C13H16F3NO1.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine”. However, compounds with a trifluoromethoxy group are known to be involved in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine” are not readily available. However, a similar compound, “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine”, is known to be a liquid at room temperature1.Applications De Recherche Scientifique
Polymer Chemistry
- Field : Polymer Chemistry .
- Application : Trifluoromethoxy-substituted nickel catalysts are used for producing highly branched polyethylenes .
- Method : The polymerization of ethylene is promoted by these catalysts in combination with either MAO (methylaluminoxane), MMAO (modified methylaluminoxane) or EASC (Et 3 Al 2 Cl 3) as activator .
- Results : The resulting polyethylenes exhibited very high molecular weights with branching densities reaching up to 186 branches per 1000 carbon atoms . Moreover, good mechanical properties and elastic recovery were a feature of these polymeric materials .
Organic Chemistry
- Field : Organic Chemistry .
- Application : Trifluoromethoxylation reagents are used in the synthesis of pharmaceutical drugs and agrochemicals .
- Method : The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products .
- Results : Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
Nanotechnology
- Field : Nanotechnology .
- Application : Nanotechnology involves the manipulation of matter with at least one dimension sized from 1 to 100 nanometers (nm). At this scale, commonly known as the nanoscale, surface area and quantum mechanical effects become important in describing properties of matter .
- Method : This definition of nanotechnology includes all types of research and technologies that deal with these special properties .
- Results : Nanotechnology may be able to create many new materials and devices with a vast range of applications, such as in nanomedicine, nanoelectronics, biomaterials energy production, and consumer products .
Biological Applications
- Field : Biology .
- Application : Siderophores, which are small, high-affinity iron chelating compounds secreted by microorganisms such as bacteria and fungi and serving to transport iron across cell membranes, have wide prospects in scientific research and practical applications .
- Method : These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
- Results : Through a comprehensive analysis of the chemical properties and biological activities of siderophores, this paper demonstrates their wide prospects in scientific research and practical applications, while also highlighting current research gaps and potential .
Safety And Hazards
The safety and hazards of “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine” are not readily available. However, a similar compound, “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine”, has been classified as a warning under the GHS07 pictogram. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.
Orientations Futures
The future directions of “N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine” are not readily available. However, it’s worth noting that fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom. There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications2.
Please note that the information provided is based on the available data and there might be more recent studies or data available. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Propriétés
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-4-9(11)8-16-10-5-3-6-10/h1-2,4,7,10,16H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUYCKUPJUIAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




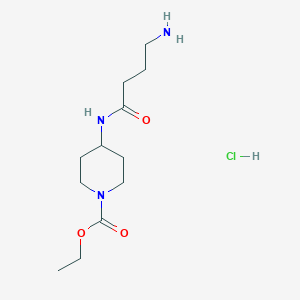
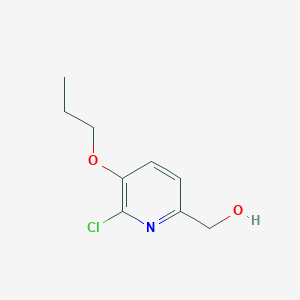
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
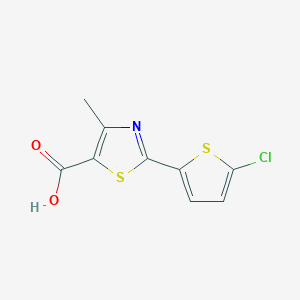
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)
